Superior In Vitro Bioaccessibility of Arsenobetaine vs. Other Organoarsenicals in Seafood
Arsenobetaine (AB) demonstrates significantly higher bioaccessibility from seafood matrices compared to other organoarsenic species. In a standardized in vitro gastrointestinal digestion model, the bioaccessibility of AB was quantified in the range of 67.5-100%. This contrasts sharply with dimethylarsinic acid (DMA) at 30% and tetramethylarsonium ion (TETRA) at 45% [1]. This differential solubility in the simulated gut environment is a critical factor for accurate dietary exposure assessment and toxicological risk modeling [2].
| Evidence Dimension | In vitro bioaccessibility from seafood matrix |
|---|---|
| Target Compound Data | 67.5-100% |
| Comparator Or Baseline | Dimethylarsinic acid (DMA): 30%; Tetramethylarsonium ion (TETRA): 45% |
| Quantified Difference | AB is 2.25-3.33 times more bioaccessible than DMA, and 1.5-2.2 times more bioaccessible than TETRA. |
| Conditions | In vitro gastrointestinal digestion of seafood (DORM-2, sole, Greenland halibut) and organoarsenical standards. |
Why This Matters
For scientists developing or validating in vitro digestion models for food safety, arsenobetaine's uniquely high bioaccessibility makes it an essential positive control and a critical component of any arsenic risk assessment in seafood consumption.
- [1] Laparra JM, Vélez D, Barberá R, Montoro R. Bioaccessibility and transport by Caco-2 cells of organoarsenical species present in seafood. Journal of Agricultural and Food Chemistry. 2007;55(14):5892-5897. View Source
- [2] Laparra JM, Vélez D, Barberá R, Montoro R. Bioaccessibility and transport by Caco-2 cells of organoarsenical species present in seafood. Journal of Agricultural and Food Chemistry. 2007;55(14):5892-5897. View Source
